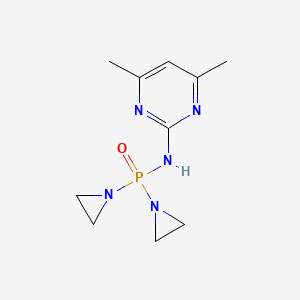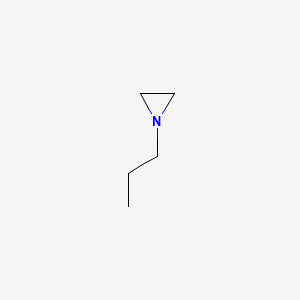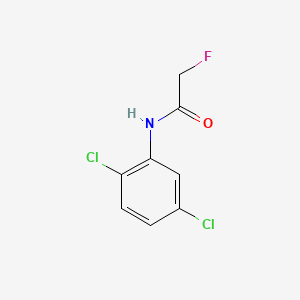
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridinyl and pyrimidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridinyl and pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The aziridinyl groups may form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The pyrimidinyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide structures but different substituents.
Aziridine-containing compounds: Molecules featuring aziridine groups, known for their reactivity and potential biological activity.
Pyrimidine derivatives: Compounds with pyrimidine rings, often studied for their medicinal properties.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both aziridinyl and pyrimidinyl groups may provide synergistic effects, enhancing the compound’s overall properties.
特性
CAS番号 |
3408-51-3 |
|---|---|
分子式 |
C10H16N5OP |
分子量 |
253.24 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C10H16N5OP/c1-8-7-9(2)12-10(11-8)13-17(16,14-3-4-14)15-5-6-15/h7H,3-6H2,1-2H3,(H,11,12,13,16) |
InChIキー |
FNSAGINEJOAOCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NP(=O)(N2CC2)N3CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B14169189.png)


![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)
![3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14169218.png)
![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)

![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)
![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)

